![molecular formula C10H11BrN2S B7776868 4-(4-Methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide](/img/structure/B7776868.png)
4-(4-Methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide
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Description
4-(4-Methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide is a useful research compound. Its molecular formula is C10H11BrN2S and its molecular weight is 271.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities . These compounds often target enzymes or proteins essential for the survival and replication of the pathogens .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the reuptake of monoamines by neurons, and decrease the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase . This could potentially alter neurotransmitter levels in the synaptic cleft, affecting neuronal signaling.
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence pathways involving monoamine neurotransmitters . Changes in these pathways can have significant downstream effects, including alterations in mood, cognition, and motor control.
Pharmacokinetics
Similar compounds have been shown to be soluble in water and other polar solvents , which could potentially affect their absorption and distribution in the body. The metabolism of similar compounds has been studied in rats and humans, and the metabolites can be detected in urine after usage .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities . For instance, certain compounds have displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.BrH/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLGFKXSWZERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=[NH+]2)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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